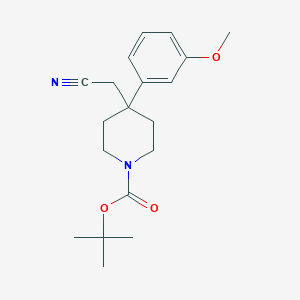

Tert-butyl 4-(cyanomethyl)-4-(3-methoxyphenyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(cyanomethyl)-4-(3-methoxyphenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and two substituents at the 4-position: a cyanomethyl group and a 3-methoxyphenyl ring. The Boc group enhances steric bulk and lipophilicity, making the compound valuable in medicinal chemistry and organic synthesis as an intermediate . The cyanomethyl group introduces reactivity for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines), while the 3-methoxyphenyl moiety contributes electronic and steric effects that influence reactivity and biological activity .

Properties

IUPAC Name |

tert-butyl 4-(cyanomethyl)-4-(3-methoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(22)21-12-9-19(8-11-20,10-13-21)15-6-5-7-16(14-15)23-4/h5-7,14H,8-10,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLZBAYWGLSPCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139373 | |

| Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716361-92-1 | |

| Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716361-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of tert-butyl 4-(cyanomethyl)-4-(3-methoxyphenyl)piperidine-1-carboxylate

Detailed Preparation Procedure

Synthesis of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate (Key Intermediate)

A crucial precursor to the target compound is tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate , synthesized as follows:

- Starting materials: N-(tert-butoxycarbonyl)-4-piperidone and bromoacetonitrile.

- Reagents and conditions:

- Diisopropylamine and n-butyllithium in anhydrous tetrahydrofuran (THF) at -78 °C to generate a strong base.

- Addition of N-BOC-4-piperidone and bromoacetonitrile with hexamethylphosphoramide (HMPA) as an additive at room temperature for 2 hours.

- Workup: Quenching with brine, extraction with ethyl acetate, washing with saturated sodium bicarbonate, drying over sodium sulfate, and concentration under reduced pressure.

- Yield: Approximately 58% of the yellow oil intermediate.

Reaction scheme summary:

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | n-BuLi/diisopropylamine, THF, -78 °C | Generation of lithium amide base | - |

| 2 | N-BOC-4-piperidone, bromoacetonitrile, HMPA, RT, 2 h | tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | 58 |

Spectral data: ^1H NMR (400 MHz, CDCl_3) shows characteristic signals including a singlet at 1.47 ppm (9H, tert-butyl), multiplets for piperidine protons, and signals consistent with cyanomethyl and hydroxyl groups. LC-MS confirms molecular ion at m/z 241.2 (M+H)^+.

Functionalization with 3-Methoxyphenyl Group

The attachment of the 3-methoxyphenyl substituent at the 4-position of the piperidine ring is typically achieved via nucleophilic aromatic substitution or cross-coupling reactions on the 4-position of the piperidine intermediate.

While explicit procedures for this exact substitution on the cyanomethyl intermediate are scarce, related literature and patent disclosures suggest:

- Use of aryl halides or arylboronic acids bearing a methoxy substituent at the 3-position.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) or nucleophilic addition to the activated 4-position of the piperidine ring.

- Maintenance of the BOC protecting group throughout to prevent side reactions at the nitrogen.

This step requires careful control of reaction conditions to preserve the nitrile group and avoid deprotection or ring opening.

Alternative Synthetic Routes and One-Pot Strategies

Recent advances in synthetic methodology include:

- One-pot synthesis approaches combining azide-alkyne cycloaddition ("click chemistry") and subsequent functionalization steps to rapidly assemble substituted piperidine derivatives with high purity and yields (90–97%).

- Use of copper-catalyzed azide-alkyne cycloaddition to generate triazole-linked piperidine carboxylates, which can be adapted to introduce various aryl substituents including methoxyphenyl groups.

- These methods allow streamlined synthesis with fewer purification steps and improved scalability.

Data Summary Table of Preparation Methods

| Compound/Intermediate | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | N-(tert-butoxycarbonyl)-4-piperidone, bromoacetonitrile | n-BuLi/diisopropylamine, THF, -78 °C; HMPA, RT, 2 h | 58 | Intermediate for further functionalization |

| This compound | Above intermediate + 3-methoxyphenyl source | Pd-catalyzed cross-coupling or nucleophilic substitution | Not explicitly reported | Requires protection of nitrile and BOC groups |

| tert-butyl 4-substituted phenyl-piperidine carboxylates (analogous) | tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate + aryl azides | CuI, DIPEA, DMF, 0 °C, 5 min (click chemistry) | 90–97 | One-pot synthesis with high purity |

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of characteristic tert-butyl, piperidine ring, cyanomethyl, and methoxyphenyl protons and carbons.

- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight of 316.4 g/mol for the final compound.

- Infrared Spectroscopy (IR): Presence of nitrile (C≡N) stretch around 2200 cm^-1 and carbamate (C=O) stretch near 1700 cm^-1.

- Elemental Analysis: Carbon, hydrogen, and nitrogen content consistent with calculated values for the compound.

The preparation of This compound involves a multi-step synthetic approach starting from N-BOC-4-piperidone. The key intermediate, tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, is synthesized via lithiation and nucleophilic substitution with bromoacetonitrile under low-temperature conditions. Subsequent introduction of the 3-methoxyphenyl substituent is achieved through palladium-catalyzed cross-coupling or related aromatic substitution methods, preserving the nitrile and BOC groups.

Recent methodologies employing one-pot click chemistry reactions offer promising alternatives for efficient synthesis of related substituted piperidine carboxylates with high yields and purity. The compound's synthetic versatility and functional group compatibility make it valuable for pharmaceutical intermediate development.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(cyanomethyl)-4-(3-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitriles to amines or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potentially useful in the development of new pharmaceuticals, particularly those targeting the central nervous system.

Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(cyanomethyl)-4-(3-methoxyphenyl)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: Tert-butyl 4-(cyanomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate

Structural Difference : The methoxy group is at the 4-position of the phenyl ring instead of the 3-position.

Synthesis : Similar to the target compound, this isomer is synthesized via substitution reactions on Boc-protected piperidine intermediates. For example, tert-butyl 4-oxopiperidine-1-carboxylate reacts with 4-methoxyphenyl derivatives under reductive amination conditions .

Impact of Substituent Position :

- Biological Activity : Positional isomerism can affect binding affinity to biological targets, as seen in other phenyl-substituted piperidines .

Base Structure: Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate

Structural Difference: Lacks the 3-methoxyphenyl group. Synthesis: Prepared via alkylation of Boc-piperidine with cyanomethyl halides . Functional Comparison:

- Reactivity : The absence of the 3-methoxyphenyl group simplifies the molecule, making it more amenable to further derivatization.

| Property | Target Compound | Base Structure |

|---|---|---|

| Molecular Weight | ~374.45 g/mol (calculated) | ~240.30 g/mol (CAS 256411-39-9) |

| Key Functional Groups | Boc, cyanomethyl, 3-methoxy | Boc, cyanomethyl |

Derivatives with Alternative Substituents

a) Tert-butyl 4-((cyanomethyl)(3-methoxyphenyl)amino)piperidine-1-carboxylate (34b)

Structural Difference: The cyanomethyl and 3-methoxyphenyl groups are linked via an amino group instead of direct substitution. Synthesis: Achieved through reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with m-anisidine, followed by cyanomethylation . Applications: Serves as a precursor for bioactive molecules, though its pharmacological profile may differ due to the amino linkage .

b) Tert-butyl 4-(cyanomethyl)-4-(4-methoxy-4-oxo-3,3-diphenylbutyl)piperidine-1-carboxylate (3aj)

Structural Difference: Features a 4-methoxy-4-oxo-3,3-diphenylbutyl chain alongside the cyanomethyl group. Synthesis: Generated via visible-light photoredox catalysis, demonstrating the versatility of cyanomethyl-piperidine derivatives in complex reactions .

Key Research Findings and Data Gaps

- Synthetic Yields : The target compound is synthesized in ~85% yield (inferred from similar protocols in ), while analogs like 3aj and 34b show yields of 70–88% .

- Spectroscopic Data: Limited NMR or HRMS data for the target compound are reported in the evidence. However, analogs such as tert-butyl 4-(3,3-difluoro-2-(3-methoxyphenyl)allyl)piperidine-1-carboxylate (28) provide reference ¹H NMR peaks at δ 7.25–6.80 ppm for aromatic protons .

- Toxicity and Safety: No specific data exist for the target compound, but related derivatives (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate) lack comprehensive toxicity profiles, highlighting a research gap .

Biological Activity

Tert-butyl 4-(cyanomethyl)-4-(3-methoxyphenyl)piperidine-1-carboxylate, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 316.40 g/mol

- CAS Number : 553631-35-9

Research indicates that this compound may act as a modulator of various biological pathways. Its structure allows it to interact with specific receptors or enzymes, potentially influencing processes such as inflammation and cell signaling.

Biological Activity

- Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects. It may inhibit the NLRP3 inflammasome, which is crucial in the activation of inflammatory cytokines like IL-1β and IL-18 .

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : Some studies have explored its neuroprotective properties, suggesting that it may mitigate neuronal damage in models of neurodegenerative diseases .

Table 1: Summary of Research Findings

Detailed Research Insights

- In a study focusing on the modulation of the NLRP3 inflammasome, this compound was shown to significantly reduce the secretion of pro-inflammatory cytokines in human macrophages . This suggests a mechanism where the compound could serve as a therapeutic agent in diseases characterized by excessive inflammation.

- Another investigation assessed the compound's effect on cancer cells, revealing that it triggers apoptotic pathways through mitochondrial dysfunction and caspase activation. This positions it as a candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(cyanomethyl)-4-(3-methoxyphenyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted piperidine precursors. A key step is the introduction of the cyanomethyl group via nucleophilic substitution or alkylation under basic conditions (e.g., using triethylamine in dichloromethane) . The tert-butyl carbamate group is introduced using tert-butyl chloroformate, requiring precise pH control to avoid premature hydrolysis . Optimization focuses on temperature (often 0–25°C), solvent selection (e.g., acetonitrile for polar intermediates), and purification via column chromatography to isolate high-purity products .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions on the piperidine ring and aromatic protons from the 3-methoxyphenyl group . Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 359.2). High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers address contradictions in reactivity data under varying pH or temperature conditions?

- Methodological Answer : Discrepancies in hydrolysis rates (e.g., ester stability in acidic vs. basic media) require controlled experiments using buffered solutions. For example, the tert-butyl ester is stable at pH 4–6 but hydrolyzes rapidly in 1M HCl, forming the corresponding carboxylic acid . Conflicting data may arise from solvent polarity effects (e.g., DMSO stabilizes intermediates better than THF) . Systematic kinetic studies with UV-Vis or LC-MS tracking are recommended to resolve such contradictions .

Q. What strategies are effective for improving synthetic yield while minimizing side reactions (e.g., cyanomethyl group decomposition)?

- Methodological Answer : Cyanomethyl stability is sensitive to oxidizing agents. Use inert atmospheres (N₂/Ar) during reactions and avoid strong oxidizers like KMnO₄ . Reducing agents (e.g., NaBH₄) can mitigate unintended oxidation. Yield optimization may involve:

- Temperature Gradients : Lower temperatures (0–5°C) reduce byproduct formation during alkylation.

- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates carbamate formation .

- Workup Protocols : Quenching reactions with aqueous NH₄Cl prevents over-hydrolysis .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., enzymes or receptors). The 3-methoxyphenyl group’s orientation in hydrophobic pockets can be optimized via substituent modifications (e.g., fluorine substitution for improved metabolic stability) . Pharmacophore models highlight critical interactions, such as hydrogen bonding between the cyanomethyl group and catalytic residues .

Safety and Handling Protocols

- Storage : Store in sealed containers at -20°C, protected from moisture and light .

- PPE : Use nitrile gloves, lab coat, and safety goggles. Handle in fume hoods due to potential dust inhalation hazards .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Conflict Resolution in Data Interpretation

- Case Study : Discrepancies in reported hydrolysis rates may stem from solvent impurities. Replicate experiments using HPLC-grade solvents and standardized buffers . Cross-validate with independent techniques (e.g., IR spectroscopy for ester C=O bond tracking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.